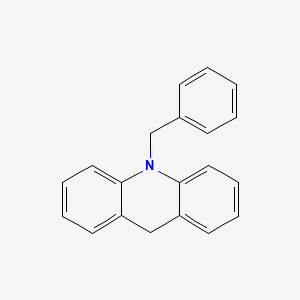

10-Benzyl-9,10-dihydroacridine

説明

Historical Context and Evolution as a Chemical Entity

The study of acridine (B1665455) derivatives dates back to the late 19th and early 20th centuries, driven by their applications as dyes and pharmaceuticals. The synthesis of the dihydroacridine scaffold, the core of the title compound, became a fundamental step in accessing this chemical class.

The preparation of 10-Benzyl-9,10-dihydroacridine is typically achieved through multi-step synthetic routes. A common and effective method involves the initial synthesis of 10-benzyl-9-acridones. This is accomplished by reacting acridone (B373769) with benzyl (B1604629) chlorides in the presence of a strong base like sodium hydride (NaH) and a catalyst such as potassium iodide (KI). sioc-journal.cnjocpr.com The resulting 10-benzyl-9-acridone is then subjected to a reduction reaction, typically using sodium borohydride (B1222165) (NaBH₄), to yield the target this compound in high yields, often between 88% and 96%. sioc-journal.cnjocpr.com An alternative precursor for the synthesis is N-benzylacridinium bromide. evitachem.com

Initially, research on such N-substituted dihydroacridines was part of a broader effort to understand the structure and reactivity of the acridine system. Over time, the specific properties endowed by the dihydro- form and the N-benzyl substituent have carved out a more specialized niche for this compound in modern organic chemistry.

Significance as an Organic Hydride Donor Model Compound

A primary area of significance for this compound is its role as a model for nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). evitachem.comresearchgate.net In biological systems, NADH is a crucial coenzyme that functions as a hydride (H⁻) carrier in a vast number of redox reactions. Synthetic organic chemists have developed "NADH model compounds" to mimic this function in the laboratory, enabling the reduction of various organic substrates under mild conditions.

This compound and its relatives, such as 10-methyl-9,10-dihydroacridine, are classic examples of these models. mdpi.comnih.gov The key to their function lies in the ability of the 9,10-dihydroacridine (B10567) ring system to readily donate a hydride ion from the C9 position, resulting in the formation of the stable, aromatic 10-benzylacridinium cation. This process can occur through different mechanistic pathways, including a direct one-step hydride transfer or a sequential transfer of an electron, a proton, and another electron. acs.orgacs.org

The compound's ability to participate in these hydride transfer reactions is central to its utility. evitachem.com It can form donor-acceptor complexes that facilitate efficient electron or hydride transfer, making it a valuable reagent and catalyst in reactions that require a potent, organic-based reducing agent. evitachem.com The kinetics and thermodynamics of these hydride transfers have been studied extensively to understand the factors governing their efficiency, providing fundamental insights into redox chemistry. acs.orgacs.orgyizimg.com

| Property | Description | Reference |

|---|---|---|

| Chemical Family | Acridine, characterized by a nitrogen-containing heterocyclic structure. | evitachem.com |

| Primary Function | Organic hydride donor, acting as a model for the biological coenzyme NADH. | researchgate.net |

| Reaction Mechanism | Participates in hydride transfer reactions, potentially via direct transfer or sequential electron-proton-electron transfer. | evitachem.comacs.orgacs.org |

| Synthetic Precursor | Commonly synthesized from N-benzylacridinium bromide or via reduction of 10-benzyl-9-acridone. | evitachem.comsioc-journal.cn |

Overview of Research Trajectories for Dihydroacridine Derivatives

The unique electronic and structural properties of the 9,10-dihydroacridine framework have led to its exploration in diverse and advanced research fields beyond simple hydride donation.

Photoredox Catalysis: In recent years, 9,10-dihydroacridines have emerged as privileged structures in the field of photoredox catalysis. acs.org They can act as highly reducing organic photocatalysts when excited by visible light. researchgate.netnih.gov This property has been harnessed for a variety of chemical transformations, including the functionalization of C-F bonds in trifluoromethyl groups and atom transfer radical polymerization (O-ATRP), offering a metal-free alternative to traditional catalysts. nih.govacs.org

Materials Science: The rigid, electron-donating nature of the dihydroacridine scaffold makes it an excellent building block for materials used in organic light-emitting diodes (OLEDs). acs.org These derivatives are incorporated into fluorescent emitters, materials exhibiting thermally activated delayed fluorescence (TADF), and hole-transport layers, contributing to the development of more efficient and stable electronic devices. acs.orgmdpi.comacs.org

Medicinal Chemistry: The broader acridine family has a long history in medicine, and dihydroacridine derivatives continue to be investigated for potential therapeutic applications. researchgate.netresearchgate.netrsc.org Their ability to interact with biological targets has led to studies in areas such as neurodegenerative diseases, where they have been explored as cholinesterase inhibitors and antioxidants. nih.gov

Synthetic Methodology: The development of novel, efficient methods to synthesize substituted dihydroacridines remains an active area of research. Modern approaches focus on modular, one-pot syntheses that allow for the construction of diverse derivatives from simple precursors, often employing advanced catalytic systems. acs.orgrsc.org

Current State of the Art in this compound Research

The research frontier for this compound continues to advance, with recent studies highlighting its application in sophisticated catalytic systems. A notable development, published in June 2024, demonstrated the use of this compound as an NADH model to facilitate the radical borylation of carbon-halogen (C(sp²)–X) bonds. researchgate.net

In this work, the compound was shown to enable the direct borylation of haloarenes under mild, metal-free conditions, promoted by visible light irradiation. researchgate.net Mechanistic studies indicated that the reaction proceeds through the formation of an excited donor-acceptor complex, which is a highly potent reductant capable of initiating a single-electron-transfer (SET) process with aryl halides to generate key aryl radical intermediates. researchgate.net This research represents a significant advancement in borylation chemistry, providing a novel, catalyst-free method for creating valuable organoboron compounds. researchgate.net

This application underscores the ongoing relevance of this compound, moving beyond its role as a simple stoichiometric reductant to that of a key enabler in modern photoredox catalysis. The findings align with broader trends in organic synthesis that prioritize the development of sustainable, metal-free catalytic methods.

| Research Area | Application | Key Finding | Year | Reference |

|---|---|---|---|---|

| Radical Borylation | NADH model for the borylation of C(sp²)–X bonds. | Enables direct, metal-free borylation of haloarenes under visible light via a single-electron-transfer (SET) mechanism. | 2024 | researchgate.net |

Structure

3D Structure

特性

分子式 |

C20H17N |

|---|---|

分子量 |

271.4 g/mol |

IUPAC名 |

10-benzyl-9H-acridine |

InChI |

InChI=1S/C20H17N/c1-2-8-16(9-3-1)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-13H,14-15H2 |

InChIキー |

HFHXNIBVCZMAOZ-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4 |

製品の起源 |

United States |

Advanced Spectroscopic and Mechanistic Investigations

Photophysical Characterization and Excited State Dynamics

Upon absorption of ultraviolet or visible light, 10-benzyl-9,10-dihydroacridine is promoted to an electronically excited singlet state. The subsequent relaxation of this excited state can occur through several competing channels, including fluorescence, internal conversion, intersystem crossing to a triplet state, and photochemical reactions. The efficiency of each pathway is highly dependent on the molecular structure and the surrounding environment.

Following photoexcitation, the molecule is initially in a Franck-Condon singlet excited state (S₁). This state rapidly relaxes, typically on a sub-picosecond timescale, to a more stable, thermally equilibrated S₁ state. The decay of the S₁ state can be monitored through its fluorescence emission or by transient absorption spectroscopy.

In related dihydroacridine systems, such as 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, the decay of the singlet excited state is highly sensitive to the solvent. nih.govbgsu.edu In protic solvents, a primary decay pathway is the heterolytic cleavage of substituent bonds, which can occur on a picosecond timescale (e.g., τ = 108 ps for C-O bond cleavage in methanol). nih.govbgsu.edu For this compound, the analogous process would be the cleavage of the N-C (benzyl) bond, although this is generally less facile than the cleavage of a C-O bond at the 9-position. The primary non-reactive decay pathways from the S₁ state are fluorescence and intersystem crossing.

Intersystem crossing (ISC) is a radiationless process involving a change in spin multiplicity, from a singlet excited state (S₁) to a triplet excited state (T₁). wikipedia.org This process is formally spin-forbidden but can occur with significant efficiency in molecules where spin-orbit coupling is enhanced. wikipedia.org For many organic molecules, ISC is a key pathway that populates the long-lived triplet state, which is often the precursor to further photochemical reactions. wikipedia.org

In aprotic solvents, where cleavage pathways are less favorable, ISC becomes a dominant deactivation channel for the excited singlet state of dihydroacridine derivatives. nih.govbgsu.edu For instance, studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine in acetonitrile (B52724) demonstrated that ISC is the primary process, while heterolysis is not observed. nih.govbgsu.edu The rate of ISC can be influenced by the presence of heavy atoms, paramagnetic species, and specific molecular geometries that facilitate spin-orbit coupling. wikipedia.org The non-planar, butterfly-like structure of the dihydroacridine core may contribute to the efficiency of ISC.

| Compound/System | Solvent | Observed Process | Timescale |

| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Protic (Methanol) | Heterolytic C-O Cleavage | 108 ps |

| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Aprotic (Acetonitrile) | Intersystem Crossing (ISC) | Dominant Pathway |

| General Organic Molecules | - | Intersystem Crossing (ISC) | 10⁻⁸ to 10⁻³ s |

This table presents data from related dihydroacridine systems to infer the potential behavior of this compound.

Time-resolved UV/Vis absorption spectroscopy is a powerful technique for studying the transient species generated after photoexcitation. By using a "pump" pulse to excite the sample and a delayed "probe" pulse to measure the absorption spectrum, the formation and decay of excited states and reaction intermediates can be tracked on timescales from femtoseconds to milliseconds. nih.govberkeley.edu

In the study of dihydroacridine derivatives, femtosecond transient absorption (fs-TA) spectra reveal the initial dynamics of the S₁ state, showing characteristic excited-state absorption (ESA) bands. nih.govbgsu.edu The decay of these bands and the concurrent rise of new absorption features corresponding to the triplet state (T₁) or photoproducts (like carbocations) provide direct kinetic data on the competing decay pathways. nih.govbgsu.edu For example, the formation of the 10-methyl-9-phenylacridinium cation was observed through its characteristic absorption spectrum following fast heterolysis in protic solvents. nih.govbgsu.edu In aprotic media, the decay of the S₁ ESA is accompanied by the rise of a new, longer-lived absorption assigned to the T₁ state, confirming the dominance of ISC. nih.govbgsu.edu

The solvent environment plays a critical role in dictating the fate of the excited state of dihydroacridine derivatives. bris.ac.uk Solvent properties such as polarity, viscosity, and hydrogen-bonding ability can stabilize or destabilize different excited states and intermediates, thereby altering the preferred relaxation pathway.

As demonstrated with 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, a stark switch in mechanism is observed when moving from aprotic to protic solvents. nih.govbgsu.edu

Protic Solvents (e.g., Methanol): These solvents can stabilize ionic species through hydrogen bonding. This selectively promotes heterolytic cleavage pathways, leading to the formation of a stable acridinium (B8443388) cation and an anion. nih.govbgsu.edu The solvent molecules can actively participate in the charge separation process.

Aprotic Solvents (e.g., Acetonitrile, Benzene): In the absence of hydrogen bonding stabilization, the energetic barrier for forming charged intermediates is significantly higher. Consequently, heterolytic cleavage is disfavored, and intramolecular processes like intersystem crossing to the triplet state become the predominant deactivation channels for the S₁ state. nih.govbgsu.edu

This pronounced solvent-dependent behavior underscores the importance of the local environment in controlling the photochemical outcome for dihydroacridine systems.

Electron Transfer and Redox Chemistry

The 9,10-dihydroacridine (B10567) scaffold is well-known for its electron-donating properties, making it a key component in many photoredox catalysts and organic electronic materials. The benzyl (B1604629) group at the N-10 position can further modulate these redox properties.

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule transfers an electron to or accepts an electron from another molecule. N-substituted dihydroacridines are excellent photo-reductants; upon excitation, they become potent electron donors.

The PET process can be described by the following steps:

Excitation: The dihydroacridine molecule (DHA) absorbs a photon to form its excited singlet state (¹DHA). DHA + hν → ¹DHA

Electron Transfer: The excited molecule encounters an electron acceptor (A) and transfers an electron, forming a dihydroacridine radical cation (DHA•+) and an acceptor radical anion (A•-). This can occur from either the singlet or, after ISC, the triplet excited state. ¹DHA* + A → DHA•+ + A•-

Studies on analogous systems, such as N-ethylcarbazole, show that this electron transfer step can be extremely rapid and may compete directly with ISC. rsc.org The efficiency of PET is governed by the driving force (related to the redox potentials of the donor and acceptor) and the distance and orientation between the two species. In the case of this compound, PET can occur in an intermolecular fashion with a suitable acceptor present in the solution.

Formation and Reactivity of Radical Cations and Anions

The chemistry of this compound, as with other NADH analogs, involves redox processes that can generate highly reactive intermediates such as radical cations and anions. The formation of the radical cation, [BnAcrH]•+, typically occurs through a one-electron oxidation process. This can be initiated by chemical oxidants, electrochemical methods, or photoinduced electron transfer. While detailed spectroscopic studies specifically isolating the radical cation of the 10-benzyl derivative are not as extensively documented as for its 10-methyl counterpart (10-methyl-9,10-dihydroacridine, AcrH₂), the general reactivity is expected to be analogous.

Upon formation, the dihydroacridine radical cation is a key intermediate in stepwise reaction pathways. A primary reaction pathway for this radical cation is deprotonation from the C9 position to yield a neutral acridinyl radical (BnAcr•). The acidity of the radical cation is significantly increased compared to the neutral parent molecule, facilitating this proton loss. The resulting radical is a crucial species in sequential electron-proton-electron (EPE) or electron-hydrogen atom (E-H) transfer mechanisms.

The formation of radical anions of dihydroacridines is less common in their typical role as hydride donors but can be achieved under strong reducing conditions. Radical anions are more frequently encountered as the reduced form of electron acceptors reacting with dihydroacridines. For example, stable radical anions like those of quinones can be reduced by NADH analogs in electron-transfer reactions.

Charge-Transfer Complex Formation and its Role in Reactivity

In reactions with suitable electron acceptors, this compound is capable of forming a charge-transfer (CT) complex prior to the main chemical transformation. This complex arises from a weak electronic interaction between the electron-donating dihydroacridine and the electron-accepting substrate, resulting in a distinct spectroscopic signature, often a new absorption band at a longer wavelength.

Redox Potentials and Thermodynamic Driving Forces

The reducing power of this compound is quantified by its redox potentials, which determine the thermodynamic feasibility, or driving force, of electron and hydride transfer reactions. The key thermodynamic parameters for this class of compounds are the one-electron oxidation potential (E°(XH/XH•+)), the two-electron oxidation potential (hydride transfer), and the acidity of the radical cation (pKa(XH•+)). These values are interconnected through a thermochemical cycle, often visualized as a square scheme.

While the precise redox potential for this compound is not widely reported, the values for closely related NADH models provide essential context for its reactivity. The thermodynamic driving force for a specific reaction dictates which mechanistic pathway is most favorable. A reaction with a highly potent oxidant, making the initial electron transfer very favorable, is more likely to proceed through a stepwise mechanism involving a radical cation intermediate. Conversely, a less favorable electron transfer may favor a concerted hydride transfer pathway that avoids the high-energy radical cation intermediate.

| Compound | Abbreviation | One-Electron Oxidation Potential (V vs SCE in MeCN) |

|---|---|---|

| 10-Methyl-9,10-dihydroacridine | AcrH₂ | 0.85 |

| 1-Benzyl-1,4-dihydronicotinamide | BNAH | 0.62 |

| Hantzsch Ester | HEH | 1.00 |

Hydride Transfer Reaction Mechanisms

The primary function of this compound in organic chemistry is as a hydride (H⁻) donor. This process can occur through several distinct mechanistic pathways, and the operative mechanism is often a subject of detailed investigation, depending on the reactants, solvent, and reaction conditions.

Concerted Hydride Transfer Pathways

In a concerted mechanism, the hydride ion is transferred from the C9 position of the dihydroacridine to the acceptor in a single kinetic step. This pathway avoids the formation of high-energy intermediates such as radical cations. Often, this transfer occurs within a pre-formed charge-transfer complex. The transition state involves the simultaneous breaking of the C-H bond in the donor and formation of the H-acceptor bond. Concerted pathways are often characterized by significant primary kinetic isotope effects (KIE), where replacing the transferred hydrogen with deuterium (B1214612) significantly slows the reaction rate. This mechanism is generally favored when the initial one-electron transfer step is thermodynamically unfavorable.

Sequential Electron-Proton-Electron (EPE) Transfer Mechanisms

Alternatively, the formal transfer of a hydride can be achieved through a stepwise process. A common stepwise route is the Electron-Proton-Electron (EPE) pathway. This mechanism is initiated by a single electron transfer (ET) from the dihydroacridine to the acceptor, forming the dihydroacridine radical cation and the acceptor's radical anion. This is followed by the transfer of a proton (PT) from the radical cation's C9-H to the acceptor radical anion (or another base), generating a neutral acridinyl radical. The final step is the transfer of a second electron from the acridinyl radical to the acceptor, completing the two-electron, one-proton transfer. This pathway is more likely when the initial electron transfer is thermodynamically accessible, for example, with strong electron acceptors.

Proton-Coupled Electron Transfer (PCET) Frameworks

Proton-Coupled Electron Transfer (PCET) is a broader mechanistic framework that describes any reaction in which both an electron and a proton are transferred. It encompasses both concerted and stepwise pathways. The term emphasizes the fundamental link between the electron and proton movement, where the transfer of one particle significantly impacts the energetics and feasibility of transferring the other.

The reactions of this compound can be analyzed within this framework. A concerted hydride transfer can be viewed as a synchronous PCET event. Stepwise EPE mechanisms are asynchronous PCET pathways. Another possibility within the PCET model is a concerted, but asynchronous, transfer where the electron and proton move in a single kinetic step but are not fully synchronized, or a hydrogen atom transfer (H•), which is equivalent to the transfer of one electron and one proton together. The PCET framework provides a unifying theoretical basis for understanding the diverse reactivity of hydride donors like this compound.

Kinetic Isotope Effect (KIE) Analysis in Hydride Transfer

The Kinetic Isotope Effect (KIE) is a critical tool for elucidating the mechanisms of chemical reactions, particularly for identifying rate-determining steps involving the cleavage of bonds to hydrogen. In the context of 10-substituted-9,10-dihydroacridines, KIE studies provide significant insights into the nature of hydride transfer.

Research on the hydride transfer from 10-methyl-9,10-dihydroacridine, a close analog of this compound, to a quinolinium ion has demonstrated an intramolecular KIE of 5–6. This value is consistent with a mechanism where the C-H bond is significantly broken in the transition state, which is characteristic of a direct hydride transfer. The measurement rejects a proposed two-step mechanism involving a kinetically significant intermediate for this specific reaction.

In photocatalytic systems, the KIE can be even more pronounced. For instance, in the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine by molecular oxygen, a large deuterium kinetic isotope effect was observed. This indicates that the hydrogen-atom transfer from the dihydroacridine is a crucial part of the rate-determining step of the photocatalytic reaction.

Table 1: Observed Kinetic Isotope Effects in Reactions Involving 10-Substituted-9,10-dihydroacridines

| Reaction System | Dihydroacridine Derivative | KIE (kH/kD) | Implication |

| Hydride transfer to 1-benzyl-3-cyanoquinolinium ion | 10-methyl-9,10-dihydroacridine | 5–6 | C-H bond cleavage is part of the rate-determining, product-determining step. |

| Photocatalytic oxygenation with O₂ using (TMP)MnIII(OH) catalyst | 10-methyl-9,10-dihydroacridine | 22 | Hydrogen-atom transfer is involved in the rate-determining step. |

| Photocatalytic oxygenation with O₂ using (TPFPP)MnIII(CH₃COO) catalyst | 10-methyl-9,10-dihydroacridine | 6 | Hydrogen-atom transfer is involved in the rate-determining step. |

Influence of Substituents on Hydride Donor Ability

The ability of 9,10-dihydroacridine derivatives to donate a hydride is fundamentally linked to their electronic properties, which can be modulated by substituents on the acridine (B1665455) core and at the N-10 position. The hydride donor ability, or hydricity, is a measure of the thermodynamic feasibility of transferring a hydride ion (H⁻).

Electron-donating groups increase the electron density on the dihydroacridine ring system, making the C-H bond at the 9-position more polarized and facilitating the release of a hydride ion. Conversely, electron-withdrawing groups decrease the hydride donor ability. Studies on various main group hydrides have established frameworks for quantifying hydride donor abilities, which are crucial for understanding the reactivity of compounds like this compound.

For example, comparisons between different donor moieties attached to an acceptor core show that the 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit is a slightly weaker electron donor than phenoxazine. This directly correlates to its hydride donating potential. Theoretical calculations and experimental data, such as ionization potentials determined by cyclic voltammetry, confirm these relationships. The reactivity in reactions involving hydrogen atom abstraction is also influenced by substituents, with electron-donating groups favoring the abstraction process.

Radical Reaction Pathways

This compound and its derivatives are pivotal in photoredox catalysis, particularly in pathways involving radical intermediates. The catalytic cycle often begins with the oxidized form, the 10-benzylacridinium ion, which upon photoexcitation and subsequent reduction, generates a highly reactive acridine radical.

Generation and Reactivity of Aryl Radical Intermediates

The generation of aryl radicals is a powerful strategy for forming C-C and C-X bonds. Acridine-based photoredox systems are exceptionally effective at this transformation. The process typically starts with the stable acridinium salt, which is photoexcited by visible light. This excited state is then reduced by a sacrificial electron donor, such as an amine, to form the neutral acridine radical.

This acridine radical is a potent single-electron reductant, especially upon further excitation. It can reduce aryl halides (Ar-X), which have highly negative reduction potentials, to generate the corresponding aryl radical (Ar•). This method is effective for a wide range of electronically diverse aryl halides, including those with electron-donating groups. The generated aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, including C-H functionalization and C-C bond formation.

Proposed Mechanism for Aryl Radical Generation:

Excitation: Acridinium⁺ + hν → [Acridinium⁺]*

Reduction: [Acridinium⁺]* + Amine → Acridine• + [Amine]•⁺

Electron Transfer: Acridine• + Ar-X → Acridinium⁺ + [Ar-X]•⁻

Fragmentation: [Ar-X]•⁻ → Ar• + X⁻

Mechanisms of C-X Bond Activation in Photoredox Processes

The activation of carbon-halogen (C-X) and other C-X bonds is a cornerstone of photoredox catalysis, enabling transformations like reductive dehalogenation. The potent reducing power of the acridine radical, generated from its dihydroacridine precursor, allows for the cleavage of stable C-X bonds in aryl halides.

The mechanism involves a single-electron transfer (SET) from the acridine radical to the aryl halide substrate. This transfer populates the antibonding σ* orbital of the C-X bond, leading to its rapid fragmentation into an aryl radical and a halide anion. This process has been successfully applied to the reductive cleavage of C-Cl, C-Br, and C-I bonds, which are typically challenging to activate. The efficiency of this activation allows for subsequent reactions, such as C-C bond formation or simple dehalogenation when a hydrogen atom source is present.

Table 2: Reductive Dehalogenation of Aryl Halides using Acridine Radical Photoredox Catalysis

| Aryl Halide Substrate | Product Yield (%) | Reduction Potential (V vs SCE) |

| 4-Chlorobiphenyl | 93 | -2.24 |

| 4-Bromobiphenyl | 99 | -1.6 |

| 4-Iodobiphenyl | 99 | -1.3 |

| 1-Chloronaphthalene | 95 | -2.1 |

| Aryl Chlorides (General) | N/A | ≈ -1.9 to -2.9 |

(Data compiled from representative studies on acridine-based photocatalysis.)

Photoreactivity with Molecular Oxygen and Oxygenation Mechanisms

The interaction of 10-substituted-9,10-dihydroacridines with molecular oxygen (O₂) under photoirradiation leads to photocatalytic oxygenation reactions. In these processes, the dihydroacridine acts as both a hydrogen-atom donor and an electron donor.

A proposed mechanism for the photocatalytic oxygenation of 10-methyl-9,10-dihydroacridine (AcrH₂) with a manganese porphyrin catalyst provides a model for this reactivity. The process is initiated by the photoexcitation of the catalyst. The excited state of the catalyst reacts with O₂ to form a superoxo complex. The rate-determining step is the hydrogen-atom transfer from AcrH₂ to this superoxo complex, which generates a hydroperoxo intermediate and an acridinyl radical (AcrH•). This step is supported by a significant KIE value.

The subsequent steps involve rapid O–O bond cleavage and further oxidation to produce 10-methyl-(9,10H)-acridone, regenerating the ground-state catalyst. This pathway highlights the dual role of the dihydroacridine in facilitating the activation of molecular oxygen for substrate oxygenation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely applied to study the ground-state properties of N-heterocyclic compounds, including the 9,10-dihydroacridine (B10567) scaffold.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For 9,10-dihydroacridine derivatives, a key reaction is hydride transfer, which is fundamental to their role as reducing agents in organic synthesis and bio-inspired catalysis.

Computational studies on analogous systems, such as 10-methyl-9,10-dihydroacridine, have explored the mechanisms of formal hydride transfer. ewha.ac.krnih.gov These investigations reveal that the process may not be a simple, concerted transfer of a hydride ion (H⁻). Instead, DFT can be used to evaluate alternative, multi-step pathways, such as sequential electron-proton-electron transfer. ewha.ac.kr By calculating the geometries and energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine the most energetically favorable pathway.

The process involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products.

Frequency Analysis: A frequency calculation is performed on all optimized structures. A genuine minimum (reactant, product, intermediate) will have all real frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Prediction of Electronic Structures and Molecular Orbitals

DFT is a powerful tool for predicting the electronic structure of molecules, providing detailed information about the distribution of electrons and the energies of molecular orbitals. The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important as they govern the molecule's chemical reactivity and electronic properties.

In a DFT study on a complex derivative containing the 10-benzyl-9,10-dihydroacridine core, the electronic properties were computed using the B3LYP functional with a 6-311G++(d,p) basis set. nih.gov The analysis of the FMOs for such a system reveals key insights:

HOMO: The HOMO is typically associated with the ability to donate electrons. For dihydroacridine derivatives, the electron density of the HOMO is often localized on the electron-rich dihydroacridine ring system, signifying its role as a hydride and electron donor.

LUMO: The LUMO represents the ability to accept electrons. Its energy and localization indicate the most likely sites for nucleophilic attack or electron acceptance.

| Molecular Orbital | Calculated Energy (eV) | General Localization Characteristics |

|---|---|---|

| LUMO | -1.5 to -2.5 | Typically distributed over the acridine (B1665455) aromatic system. |

| HOMO | -5.0 to -6.0 | Localized on the electron-rich dihydropyridine (B1217469) central ring. |

| HOMO-LUMO Gap | ~3.0 to 4.0 | Indicates chemical stability and electronic transition energy. |

Calculation of Thermodynamic Parameters for Redox Processes

DFT calculations can accurately predict various thermodynamic parameters associated with redox processes, such as the hydricity (hydride donor ability), which is a measure of the Gibbs free energy of hydride transfer. chemrxiv.org Calculating the redox potential of a compound like this compound is essential for understanding its efficacy as a reducing agent.

The theoretical calculation of a one-electron redox potential (E°) involves a thermodynamic cycle (Born-Haber cycle) that breaks down the process into gas-phase and solvation components. researchgate.net The standard Gibbs free energy of the redox half-reaction (ΔG°) is related to the redox potential by the Nernst equation: ΔG° = -nFE°, where 'n' is the number of electrons transferred and 'F' is the Faraday constant. researchgate.netblogspot.com

The computational protocol typically involves:

Gas-Phase Optimization: The geometries of both the reduced (e.g., this compound) and oxidized (e.g., the corresponding radical cation or acridinium (B8443388) cation) species are optimized using a chosen DFT functional and basis set. dtu.dk

Frequency Calculation: Vibrational frequency calculations are performed to obtain thermal corrections (enthalpy and entropy) to the electronic energy, yielding the Gibbs free energy in the gas phase. nih.gov

Solvation Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent. dtu.dkresearchgate.net

This methodology allows for the systematic evaluation of how structural modifications, like the introduction of the benzyl (B1604629) group, affect the thermodynamic driving force for electron or hydride transfer. chemrxiv.orgnih.gov

| Parameter | Description | Computational Component |

|---|---|---|

| ΔEelec | Change in electronic energy for the redox reaction. | DFT single-point or optimization calculation. |

| ΔGgas | Gibbs free energy change in the gas phase. | Includes thermal corrections from frequency calculations. |

| ΔGsolv | Differential Gibbs free energy of solvation. | Calculated using continuum solvent models (e.g., PCM, SMD). |

| E° | Standard redox potential. | Derived from the total ΔG in solution via the Nernst equation. |

Excited-State Computational Methodologies

While DFT is primarily a ground-state theory, its extensions and related methods are vital for exploring the behavior of molecules in their electronically excited states, which is crucial for understanding photochemistry and photophysics.

Time-Dependent Density Functional Theory (TD-DFT) and Related Methods

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the properties of electronically excited states due to its computational efficiency. rsc.orguci.edu It is particularly useful for predicting the UV-Visible absorption spectra of organic molecules like this compound. rsc.org

TD-DFT calculations provide several key pieces of information:

Excitation Energies: The energies required to promote an electron from an occupied orbital to a virtual orbital, which correspond to the positions of absorption bands in a spectrum. nih.gov

Oscillator Strengths: These values predict the intensity of an electronic transition. Transitions with high oscillator strengths are "allowed" and lead to strong absorption bands, while those with near-zero oscillator strengths are "forbidden."

Nature of Transitions: TD-DFT output allows for the analysis of which molecular orbitals are involved in a given excitation (e.g., HOMO → LUMO). This helps characterize the transition, such as identifying it as a π → π* or n → π* transition, or as having charge-transfer character. rsc.org

For this compound, TD-DFT could be used to predict its absorption spectrum, helping to assign the observed experimental peaks to specific electronic transitions within the acridine and benzyl chromophores. The accuracy of TD-DFT can depend on the choice of the exchange-correlation functional, especially for describing charge-transfer or Rydberg states. researchgate.net

Nonadiabatic Coupling Calculations

The Born-Oppenheimer approximation, which assumes that nuclear and electronic motions are independent, is a cornerstone of most quantum chemical calculations. However, this approximation breaks down in regions where two or more potential energy surfaces approach each other or cross, such as at a conical intersection. tum.de Nonadiabatic couplings are the terms in the molecular Hamiltonian that describe the interaction between electronic and nuclear motion, facilitating transitions between different electronic states. acs.org

Calculating these couplings is essential for accurately modeling the dynamics of a molecule after photoexcitation. They govern the rates of radiationless decay processes, such as:

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁).

These processes often occur at or near conical intersections, which act as efficient funnels for population transfer between excited states and the ground state. arxiv.orgresearchgate.net Identifying the location of these intersections and calculating the strength of the nonadiabatic coupling vectors are critical for understanding the photochemical reaction pathways and photostability of a molecule. researchgate.net For this compound, these calculations could reveal the mechanisms by which it deactivates after absorbing UV light, explaining its fluorescence quantum yield and its potential to undergo photochemical reactions.

Molecular Dynamics Simulations

A review of scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available. MD simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. Had such studies been performed, they would likely investigate the conformational dynamics of the molecule, such as the puckering of the central dihydroacridine ring and the rotational freedom of the N-benzyl group. These simulations could also provide insights into intermolecular interactions in condensed phases and the molecule's behavior in various solvent environments.

Applications in Advanced Organic Synthesis and Catalysis

Organic Photoredox Catalysis

As an organic photocatalyst, 10-benzyl-9,10-dihydroacridine offers a sustainable alternative to traditional transition-metal catalysts. beilstein-journals.orgnih.govresearchgate.net Its activity is rooted in its ability to absorb visible light and engage in electron transfer processes, thereby initiating chemical reactions. Dihydroacridine derivatives are noted for their high reducibility upon irradiation, which is crucial for their function in reductive catalysis. acs.orgnih.gov

The photocatalytic activity of this compound and related compounds is primarily driven by single-electron transfer (SET) mechanisms. acs.org Upon absorbing light, the molecule is promoted to an excited state with enhanced reducing power. It can then donate a single electron to a suitable substrate, generating a radical ion and initiating a catalytic cycle. Mechanistic studies have confirmed that processes like reductive defluorination catalyzed by dihydroacridine derivatives proceed via a sequential single-electron transfer pathway. acs.orgnih.gov This ability to facilitate SET makes it a valuable tool for activating otherwise inert chemical bonds. nih.govacs.org

A significant advantage of using this compound is its role in developing metal-free photocatalytic systems. researchgate.net Traditional photoredox catalysis often relies on expensive and potentially toxic heavy metals like iridium and ruthenium. beilstein-journals.org By contrast, organic photocatalysts such as dihydroacridine derivatives provide a more environmentally benign and cost-effective approach. beilstein-journals.orgmdpi.com These systems are particularly valuable in medicinal chemistry and pharmaceutical manufacturing, where metal contamination is a critical concern. The development of such metal-free methods contributes to greener and more sustainable chemical synthesis.

Reagent in C-X Bond Functionalization

This compound has proven effective as a reagent and catalyst in the functionalization of carbon-heteroatom (C-X) bonds, which are prevalent in many organic compounds. Its utility is especially pronounced in reactions involving the cleavage of strong carbon-halogen bonds.

Research has demonstrated that this compound, acting as a model for the biological reducing agent NADH, can enable the radical borylation of C(sp2)–X bonds (where X is a halogen). acs.orgresearchgate.net This transformation is a powerful method for creating carbon-boron bonds, yielding versatile boronic esters that are key building blocks in organic synthesis, most notably in Suzuki cross-coupling reactions. The process typically involves the single-electron reduction of an aryl halide by the excited photocatalyst, leading to a radical intermediate that subsequently reacts with a boron source.

Table 1: Overview of Radical Borylation Enabled by this compound

| Feature | Description |

| Reaction Type | Radical Borylation |

| Substrates | Compounds with C(sp2)–X bonds (e.g., Aryl Halides) |

| Reagent/Catalyst | This compound (as an NADH model) |

| Key Intermediate | Aryl Radical |

| Product | Aryl Boronic Esters |

| Significance | Provides access to valuable synthetic intermediates under mild, photocatalytic conditions. |

The selective functionalization of trifluoromethyl (CF3) groups is a significant challenge in organic chemistry due to the immense strength of the carbon-fluorine (C–F) bond. acs.orgnih.gov Dihydroacridine derivatives, including this compound, have been successfully employed as photocatalysts to achieve the selective defluoroalkylation of trifluoromethyl groups. acs.orgnih.gov Under visible light irradiation, these catalysts can reductively cleave a single C–F bond from a CF3 group, generating a difluoroalkyl radical. This reactive intermediate can then be trapped by various alkenes to form new C–C bonds, providing a pathway to synthesize valuable difluoromethylated compounds. researchgate.net

In addition to defluoroalkylation, this compound and related structures can photocatalyze the hydrodefluorination of trifluoromethyl groups. acs.orgresearchgate.net This reaction involves the cleavage of a C–F bond and its replacement with a C–H bond, converting a trifluoromethyl group into a difluoromethyl group. This transformation is highly valuable for fine-tuning the properties of pharmaceutical and agrochemical compounds, as the substitution of fluorine with hydrogen can significantly impact a molecule's lipophilicity and metabolic stability. The process is achieved under mild conditions, highlighting the catalytic power of dihydroacridines in activating strong C-F bonds. acs.orgnih.gov

Table 2: C-F Bond Functionalization Using Dihydroacridine Derivatives as Photocatalysts

| Process | Transformation | Key Intermediate | Application |

| Selective Defluoroalkylation | R-CF3 + Alkene → R-CF2-Alkylated Product | Difluoroalkyl Radical | Synthesis of complex fluorine-containing molecules. acs.orgnih.gov |

| Hydrodefluorination | R-CF3 → R-CF2H | Difluoroalkyl Radical | Modification of bioactive molecules. acs.orgresearchgate.net |

Biomimetic Catalysis and NADH Model Systems

This compound is a valuable compound in the field of biomimetic catalysis, particularly in its role as a model for the nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) coenzyme. NADH plays a crucial role in biological redox reactions by acting as a hydride donor. The structure of this compound, featuring a dihydropyridine-like core, allows it to mimic the hydride transfer capabilities of NADH. researchgate.net This mimicry is essential for developing artificial systems that can replicate biological catalytic processes for applications in organic synthesis.

Research has shown that related N-substituted 1,4-dihydronicotinamides and 9,10-dihydro-10-methylacridine can be used as NADH model compounds. researchgate.net These models are instrumental in studying the mechanisms of hydride transfer in enzymatic reactions. For instance, they have been employed to investigate the reduction of various substrates, providing insights into the electron and hydrogen transfer processes that are fundamental to NADH-dependent enzymes. The benzyl (B1604629) group in this compound influences the electronic properties and steric environment of the molecule, which can be fine-tuned to optimize its reactivity and selectivity as a hydride donor in biomimetic reductions.

The comparison of different NADH models reveals the importance of the dihydropyridine (B1217469) core's structure on its hydride-donating ability. The table below presents a comparison of hydride transfer capabilities of different NADH model systems, including a close analog of the subject compound.

| NADH Model Compound | Substrate | Product | Key Findings |

| N-benzyl-1,4-dihydronicotinamide | Thiobenzophenone | Benzhydryl mercaptan | The reaction proceeds via a direct transfer of a hydride ion from the dihydropyridine ring to the thioketone. researchgate.net |

| 9,10-dihydro-10-methylacridine | 3-halo-substituted 1,2-dioxetane | Carbonyl products | This model compound was used to differentiate between direct hydride transfer and electron transfer mechanisms. researchgate.net |

| 10-methyl-9,10-dihydroacridine | Benzaldehyde | Benzyl alcohol | Demonstrates the conversion of an aldehyde to an alcohol via a hydride transfer, mimicking enzymatic reductions. acs.org |

Potential in Solar Energy Conversion Research

The unique electronic and structural properties of this compound make it a compound of interest in the field of solar energy conversion. Its ability to participate in electron and hydride transfer reactions is particularly relevant to the development of systems for converting solar energy into chemical fuels.

Reduction of Protons to Hydrogen

While direct photocatalytic proton reduction to hydrogen using this compound is an area of ongoing research, the fundamental properties of the 9,10-dihydroacridine (B10567) core suggest its potential in this application. Photocatalytic hydrogen evolution typically involves a photosensitizer that absorbs light, an electron relay, and a catalyst that facilitates the reduction of protons. The dihydroacridine moiety can potentially act as an electron donor or a component of a larger photocatalytic system. Research into related organic photocatalysts has demonstrated the feasibility of using such molecules for hydrogen production, paving the way for the investigation of this compound in similar systems. mdpi.com

Conversion of Carbon Dioxide to Methanol (B129727)

The conversion of carbon dioxide (CO2) into valuable chemical fuels like methanol is a key goal of solar energy research. mdpi.combournemouth.ac.uk 9,10-dihydroacridine has been shown to mediate the electrochemical reduction of CO2 to methanol. scispace.com This suggests that this compound could also be a competent mediator in the photocatalytic reduction of CO2. In such a system, the dihydroacridine derivative would act as a hydride donor, transferring a hydride ion to CO2 or its intermediates, in a process that is driven by light energy. acs.org

The proposed mechanism involves the photoexcitation of a sensitizer, followed by electron transfer to the dihydroacridine, which then reduces CO2. The benzyl group can be modified to tune the redox potential and stability of the molecule, potentially enhancing its efficiency in the catalytic cycle.

The table below summarizes the Faradaic efficiencies for CO2 reduction products using related dihydro-N-heterocycles as mediators.

| Mediator | Electrode | Major Products | Faradaic Efficiency (%) |

| 9,10-dihydroacridine | Pt | Methanol, Formate | Similar to parent N-heterocycle |

| 1,2-dihydrophenanthridine | Glassy Carbon | Methanol, Formate | Improved activity over parent N-heterocycle |

Role as a Building Block for Complex Molecular Architectures

The rigid, heterocyclic structure of this compound makes it an attractive building block for the synthesis of complex molecular architectures, including macrocycles and supramolecular assemblies. mdpi.commdpi.comresearchgate.net The presence of the acridine (B1665455) core and the benzyl group provides multiple points for functionalization and incorporation into larger, well-defined structures.

The synthesis of macrocycles containing N-heterocyclic units is an active area of research due to their diverse applications in areas such as host-guest chemistry, sensing, and catalysis. nih.govmtak.hu The 9,10-dihydroacridine moiety can be incorporated into macrocyclic frameworks through various synthetic strategies, leading to structures with unique shapes and cavities. The benzyl group can serve as a handle for further chemical modification or as a bulky substituent to influence the conformation and properties of the resulting macrocycle.

Structure Reactivity Relationships of 10 Benzyl 9,10 Dihydroacridine Derivatives

Influence of N-Substituents on Redox Properties and Hydride Donor Ability

The 9,10-dihydroacridine (B10567) (acridan) framework is a well-known hydride donor, a property central to its role in reduction reactions and as an analog for the NADH coenzyme. The nature of the substituent at the N-10 position significantly modulates these characteristics.

The introduction of an N-benzyl group, as in 10-benzyl-9,10-dihydroacridine, influences the molecule's redox potential and its capacity to donate a hydride ion (H⁻). The rate-determining step in reactions involving these donors is often the hydride transfer itself, rather than an initial electron transfer. mdpi.com The electron-donating or -withdrawing nature of substituents on the N-benzyl ring can further tune these properties. Kinetic studies on the oxidation of N-benzylacridans by various π-acceptors have provided insights into these substituent effects. cdnsciencepub.com

The thermodynamic hydride donor ability, or hydricity, quantifies the energy required to release a hydride ion. researchgate.net This value is a critical parameter for predicting the reducing strength of a dihydroacridine derivative. A comprehensive scale of hydride donor abilities for various main group hydrides, including NADH analogs like dihydroacridines, has been established, providing a framework for comparing the relative strengths of different derivatives. researchgate.net The benzyl (B1604629) group's electronic and steric properties, compared to other N-substituents like methyl or phenyl groups, uniquely position this compound and its derivatives within this reactivity landscape. For instance, the oxidation of N-substituted 9,10-dihydroacridines can be achieved photocatalytically, highlighting their role in redox cycling. mdpi.com

Table 1: Factors Influencing Hydride Donor Ability of 10-Substituted-9,10-dihydroacridines

| Factor | Influence on Hydride Donor Ability | Rationale |

|---|---|---|

| N-10 Substituent | Electron-donating groups increase ability | Stabilizes the resulting acridinium (B8443388) cation after hydride donation. |

| Electron-withdrawing groups decrease ability | Destabilizes the resulting acridinium cation. | |

| Substituents on Acridine (B1665455) Ring | Electron-donating groups increase ability | Enhances the electron density of the system, facilitating hydride release. |

| Electron-withdrawing groups decrease ability | Reduces the electron density, making hydride donation less favorable. |

| Solvent Polarity | Varies | The solvent can influence the stability of the transition state and the separated ions. |

Impact of Substituents on Photochemical and Excited State Behavior

The photophysical properties of 9,10-dihydroacridine derivatives are highly sensitive to substitution patterns, making them attractive scaffolds for fluorescent probes and photosensitizers. mdpi.com Upon excitation with light, these molecules can transition to an excited state, which may then relax through various pathways, including fluorescence or by engaging in chemical reactions like photoinduced electron transfer. scilit.comnih.gov

Substituents on both the acridine core and the N-10 benzyl group can dramatically alter the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. For example, installing electron-donating groups on the N-10 phenyl ring generally makes the complex more strongly reducing in its excited state. nih.gov Conversely, electron-withdrawing groups render it more strongly oxidizing. nih.gov

A key feature of some dihydroacridine derivatives is the occurrence of intramolecular charge transfer (CT) in the excited state. rsc.org This process, typically from an electron-donating part of the molecule (like the dihydroacridine nitrogen) to an electron-accepting part, results in a large change in the dipole moment between the ground and excited states. rsc.org This change often leads to positive fluorescence solvatochromism, where the emission wavelength shifts to longer wavelengths (a red-shift) in more polar solvents. rsc.org Studies on related dihydroacridine derivatives have shown significant red-shifts (up to 98 nm) when changing the solvent from toluene (B28343) to methanol (B129727), indicative of a strong CT character. rsc.org The nature and position of substituents are critical in promoting or hindering this CT process, thereby tuning the molecule's sensitivity to its environment. boisestate.eduresearchgate.net

Structure-Reactivity Correlations in Biological Mechanisms (in vitro)

The 9,10-dihydroacridine scaffold has been identified as a promising framework for the development of new antibacterial agents. nih.govbohrium.comresearchgate.net A key target for these compounds is the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. acs.orgnih.gov

Mechanism of FtsZ Polymerization Inhibition in Antibacterial Activity

FtsZ, a homolog of eukaryotic tubulin, polymerizes into a dynamic structure called the Z-ring at the future division site. nih.govmdpi.com The proper assembly and disassembly of this ring are critical for bacterial cytokinesis. nih.gov Small molecules that perturb FtsZ dynamics can effectively halt cell division, leading to cell death. acs.orgnih.gov

Studies on certain 9,10-dihydroacridine derivatives have shown that they possess potent antibacterial activity, including against drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). nih.govresearchgate.net The proposed mechanism involves the promotion and stabilization of FtsZ polymers. nih.govbohrium.comresearchgate.net Unlike inhibitors that prevent polymerization, these compounds enhance the assembly of FtsZ protofilaments, leading to overly stable structures. This hyper-stabilization disrupts the normal, dynamic nature of the Z-ring, interrupting cell division and ultimately causing bacterial death. nih.govresearchgate.net This mechanism is analogous to the action of the anticancer drug Taxol on tubulin.

Molecular Interactions with Cellular Components for Mechanistic Understanding

To exert their effect, this compound derivatives must first cross the bacterial cell envelope and then interact with their intracellular target, FtsZ. The specific molecular interactions underpinning this process are crucial for understanding their mechanism of action. While direct studies on this compound are limited, research on related FtsZ inhibitors provides a model for these interactions.

For instance, berberine, another natural product that targets FtsZ, is thought to bind in a hydrophobic region of the protein's GTP-binding pocket. polyu.edu.hk Modifications, such as adding 9-phenoxy groups, have been shown to increase the compound's affinity for FtsZ and enhance its antibacterial activity. frontiersin.org Similarly, the interactions of dihydroacridine derivatives would involve specific contacts (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues within a binding pocket on the FtsZ protein. Fluorescence polarization assays and other biophysical techniques can be employed to characterize the binding affinity and kinetics of these interactions. mdpi.com

Theoretical Studies on Biological Target Binding Mechanisms

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the binding mechanisms of inhibitors to their biological targets at an atomic level. nih.gov These in silico approaches can predict the most likely binding pose of a ligand and analyze the stability of the resulting protein-ligand complex.

For dihydroacridine derivatives targeting FtsZ, molecular docking could identify the specific binding site, which could be the GTP-binding site, an allosteric site in the interdomain cleft, or another pocket on the protein surface. frontiersin.orgmdpi.com Docking studies on other FtsZ inhibitors have successfully identified interactions with key conserved residues. frontiersin.org Following docking, MD simulations can be performed to observe the dynamic behavior of the complex over time, providing insights into the stability of the predicted interactions and how the inhibitor might alter the protein's conformation. nih.gov These theoretical studies can guide the rational design of new derivatives with improved binding affinity and specificity for FtsZ. mdpi.com

Stereochemical Aspects and Conformational Analysis

The three-dimensional structure of this compound is fundamental to its reactivity. The central dihydroacridine ring is not planar but adopts a folded, boat-like conformation along the N...C9 axis.

X-ray crystallography studies on a derivative, 10-benzyl-9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, revealed that the central dihydropyridine (B1217469) ring adopts a "flattened-boat" conformation. nih.gov In this structure, the nitrogen atom and the C9 carbon atom are displaced from the mean plane formed by the other four atoms of the ring. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 10-benzyl-9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione |

| Berberine |

| Methicillin-resistant Staphylococcus aureus (MRSA) |

| N-methyl-9,10-dihydroacridine |

| N-phenyl-9,10-dihydroacridine |

| Taxol |

| Toluene |

Future Directions and Emerging Research Avenues

Development of Next-Generation Dihydroacridine-Based Photocatalysts

The core structure of 10-Benzyl-9,10-dihydroacridine offers a robust framework for the design of next-generation photocatalysts with tailored properties. Research is increasingly focused on modifying this scaffold to enhance photocatalytic efficiency, broaden substrate scope, and improve stability. Key strategies involve the introduction of various functional groups at the 9- and 10-positions, as well as on the acridine (B1665455) ring system itself.

One promising area of development is in the field of organocatalyzed atom transfer radical polymerization (O-ATRP). Dimethyl-dihydroacridines have been introduced as a new family of organic photocatalysts that enable the controlled polymerization of challenging acrylate (B77674) monomers. newiridium.com By systematically modifying the dihydroacridine core, researchers have established structure-property relationships that allow for tunable photochemical and electrochemical properties. This has led to the development of photocatalysts that can access strongly oxidizing intermediates, which are crucial for efficient deactivation in O-ATRP, resulting in well-defined polymers with low dispersities. newiridium.com

Future work in this area will likely focus on:

Fine-tuning redox potentials: Systematically altering substituent groups to precisely control the excited-state redox potentials, allowing for the activation of a wider range of substrates with high selectivity.

Enhancing photostability: Incorporating structural modifications that prevent photodegradation pathways, leading to more robust and reusable photocatalysts.

Expanding solubility: Introducing solubilizing groups to enable catalysis in a broader range of reaction media, including environmentally benign solvents.

Integration into Tandem and Cascade Catalytic Systems

The ability of this compound to participate in single-electron transfer processes makes it an ideal candidate for integration into tandem and cascade catalytic systems. These one-pot reactions, where multiple chemical transformations occur sequentially, offer significant advantages in terms of efficiency and sustainability by minimizing waste and purification steps. rsc.orgub.edu

A notable example is the stereoselective synthesis of dihydroacridines through a synergistic catalytic approach. This process involves the activation of substituted quinolines with a Lewis acid catalyst, which then react in a cascade fashion with enals activated by a chiral secondary amine. soton.ac.uk This methodology allows for the construction of complex molecular architectures with high levels of enantioselectivity and diastereoselectivity. soton.ac.uk

Future research in this domain will likely explore:

Dual catalytic systems: Combining dihydroacridine-based photoredox catalysis with other catalytic modes, such as transition metal catalysis or biocatalysis, to achieve novel transformations.

Multi-step cascades: Designing more intricate cascade reactions where the dihydroacridine catalyst initiates a sequence of events, leading to the rapid assembly of complex molecules from simple precursors.

Switchable catalysis: Developing systems where the catalytic activity of the dihydroacridine can be turned "on" or "off" by an external stimulus, providing greater control over the reaction pathway.

Advanced Computational Design for Predictive Synthesis and Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for the rational design of new photocatalysts and the prediction of their reactivity. researchgate.net For dihydroacridine-based systems, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide valuable insights into their electronic structure, excited-state properties, and reaction mechanisms.

Quantum-chemical calculations have been employed to understand the antioxidant mechanisms of dihydroacridine derivatives, taking into account their protonation states and the potential for two-electron transfer processes. nih.gov These studies help in predicting the reactivity of these compounds in various chemical environments. By simulating reaction pathways and transition states, researchers can screen potential catalyst candidates in silico before embarking on laborious and time-consuming experimental synthesis.

Future directions in the computational design of dihydroacridine photocatalysts include:

High-throughput screening: Utilizing computational workflows to rapidly evaluate large libraries of virtual dihydroacridine derivatives to identify candidates with optimal photocatalytic properties.

Machine learning models: Developing machine learning algorithms trained on experimental and computational data to predict the performance of new photocatalysts with high accuracy.

Mechanistic elucidation: Employing advanced computational techniques to gain a deeper understanding of the intricate mechanistic details of dihydroacridine-catalyzed reactions, including the role of solvent effects and non-covalent interactions.

Exploration of Novel Reactivity Modes and Synthetic Transformations

While this compound is well-known for its role in photoredox catalysis, ongoing research continues to uncover novel reactivity modes and synthetic transformations. These explorations are expanding the synthetic utility of this versatile compound.

One area of active investigation is the generation of amidyl radicals from N-H bonds via a proton-coupled electron transfer (PCET) process. beilstein-journals.org In these systems, a photoredox catalyst, often in the presence of a base, facilitates the formation of an amidyl radical, which can then participate in hydrogen atom transfer (HAT) reactions to functionalize C-H bonds. beilstein-journals.org This approach offers a powerful strategy for direct C-H functionalization under mild conditions.

Recent research has also demonstrated the use of dihydroacridine derivatives in multicomponent reactions. For instance, a cerium(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization, affords 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.gov

Future research is expected to focus on:

Unconventional bond activations: Exploring the ability of excited-state dihydroacridines to activate strong chemical bonds that are typically inert.

Asymmetric catalysis: Developing chiral dihydroacridine derivatives that can induce enantioselectivity in photocatalytic reactions.

New multicomponent reactions: Designing novel multicomponent reactions that utilize dihydroacridines to construct complex molecular scaffolds in a single step.

Applications in Advanced Materials Science from a Mechanistic Perspective

The unique photophysical properties of the this compound scaffold are not only relevant to catalysis but also hold significant promise for applications in advanced materials science. From a mechanistic standpoint, understanding how the structure of these molecules influences their electronic and optical properties is key to designing materials with desired functionalities.

The application of dihydroacridine-based photocatalysts in O-ATRP is a prime example of their utility in materials synthesis, enabling the production of well-defined polymers, including diblock and triblock copolymers. newiridium.com The oxygen tolerance of some of these systems further enhances their practical applicability. newiridium.com Furthermore, the dihydroacridine core has been incorporated into polymeric structures to create materials for electronic devices, such as light-emitting polymers. The strong torsion between the acridine and other functional groups within the polymer can influence the material's optoelectronic properties. researchgate.net

Future research in this area will likely involve:

Organic light-emitting diodes (OLEDs): Designing dihydroacridine derivatives with high quantum yields and tunable emission wavelengths for use as emitters in next-generation displays and lighting.

Sensors and probes: Developing dihydroacridine-based fluorescent sensors that can detect specific analytes with high sensitivity and selectivity.

Photonic materials: Incorporating dihydroacridine units into polymers to create materials with tailored refractive indices and other optical properties for applications in photonics and optoelectronics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 10-benzyl-9,10-dihydroacridine derivatives, and what analytical techniques validate their structural integrity?

- Methodological Answer : Derivatives like 10-benzyl-9-(4-ethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione are synthesized via multi-step condensation reactions using substituted anilines and diketones under reflux conditions. Structural validation employs X-ray crystallography (to confirm stereochemistry), NMR (to resolve substituent positions), and mass spectrometry (for molecular weight confirmation). For example, crystallographic data (CCDC 891343) confirmed the chair conformation of the hexahydroacridine core .

Q. How are the photophysical properties (e.g., absorption/emission spectra) of 9,10-dihydroacridine derivatives experimentally characterized?

- Methodological Answer : UV-vis and fluorescence spectroscopy in solvents of varying polarity (e.g., toluene, dichloromethane) are used to assess solvatochromism. For example, DMAC-DPS derivatives exhibit blue fluorescence (λem ≈ 469 nm in toluene) with high photoluminescence quantum yields (PLQY >37% in deoxygenated solutions). Time-resolved spectroscopy quantifies excited-state lifetimes, distinguishing prompt fluorescence from delayed components in thermally activated delayed fluorescence (TADF) systems .

Q. What computational methods predict the electronic structure and donor-acceptor interactions in dihydroacridine-based TADF emitters?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO). For DMAC-TRZ, the HOMO localizes on the 9,9-dimethyl-9,10-dihydroacridine donor, while the LUMO resides on the triazine acceptor, ensuring a small ΔEST (~0.06–0.43 eV) for efficient reverse intersystem crossing (RISC) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational redox potentials in donor-acceptor-donor (DAD) systems?

- Methodological Answer : Discrepancies arise from solvent effects and aggregation states. Cyclic voltammetry in anhydrous acetonitrile (with TBAPF6 as electrolyte) measures ionization potentials (IP) and electron affinities (EA). For example, DAD compounds with benzothiadiazole acceptors show experimental IPs of 5.28–5.33 eV, aligning with DFT predictions within ±0.1 eV. Deviations in EA (e.g., |EA| = 2.59 eV for compound 2 vs. 2.74–2.84 eV for others) are attributed to steric hindrance altering conjugation .

Q. What strategies optimize the solid-state PLQY of dihydroacridine derivatives for non-doped OLEDs?

- Methodological Answer : Enhance PLQY by (i) suppressing aggregation-caused quenching via bulky substituents (e.g., 9,9-dimethyl groups) and (ii) leveraging intermolecular confinement in thin films. For example, 2Cz-DMAC-TTR achieves PLQY >50% in neat films due to restricted vibrational modes, compared to ~11% in solution. Solvent annealing (e.g., chloroform vapor) further improves film homogeneity .

Q. How do steric and electronic factors influence benzyl group migration in 9,10-dihydroacridine derivatives under basic conditions?

- Methodological Answer : Treatment with n-BuLi induces intramolecular benzyl migration from N-10 to C-9 via a carbanion intermediate, as confirmed by deuterium exchange experiments. No migration occurs with smaller alkyl groups (e.g., methyl), highlighting the role of steric bulk and resonance stabilization in transition states. Kinetic studies (e.g., <sup>1</sup>H NMR monitoring) quantify rearrangement rates .

Q. What mechanistic insights explain the solvent-dependent heterolysis of 9-hydroxy-9,10-dihydroacridine derivatives?

- Methodological Answer : Femtosecond transient absorption spectroscopy reveals solvent polarity dictates C–O bond cleavage pathways. In protic solvents (e.g., water), heterolysis generates acridinium cations (τ = 108 ps) and hydroxide ions, while aprotic solvents favor intersystem crossing to triplet states. Recombination kinetics (monitored via nanosecond spectroscopy) show long-lived cation-hydroxide pairs (>100 μs) .

Key Methodological Recommendations

- Synthetic Design : Prioritize steric hindrance (e.g., 9,9-dimethyl groups) to enhance TADF efficiency and reduce aggregation .

- Contradiction Mitigation : Cross-validate computational predictions (DFT/TDDFT) with solvent-tuned electrochemical assays .

- Advanced Characterization : Use time-resolved spectroscopies (fs/ns transient absorption) to disentangle excited-state dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。